4-Benzyloxy-3-nitroacetophenone
Overview
Description
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone typically involves the nitration of 4-benzyloxyacetophenone. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the ethanone group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-(4-(Benzyloxy)-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-(Benzyloxy)-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(4-(Benzyloxy)-3-nitrophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Material Science: It is used in the development of organic electronic materials and as a precursor for the synthesis of polymers with specific properties.
Biological Studies: The compound is employed in studies investigating the effects of nitroaromatic compounds on biological systems and their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a nitro group.
1-(4-(Benzyloxy)-3-aminophenyl)ethanone: The nitro group is reduced to an amino group.
1-(4-(Benzyloxy)-3-chlorophenyl)ethanone: The nitro group is replaced with a chlorine atom.
Uniqueness: 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone is unique due to the presence of both a nitro group and a benzyloxy group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGFSOHSDMRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460603 | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-05-8 | |
Record name | 1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14347-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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